Cas no 672952-07-7 (3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol)
3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-Azepanyl)-1,1,1-trifluoro-2-propanol
- AKOS005070887
- CS-0454799
- 672952-07-7
- MFCD02083040
- F6545-5969
- Hexahydro-I+/--(trifluoromethyl)-1H-azepine-1-ethanol
- DTXSID601228409
- 6P-097
- 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol
-
- MDL: MFCD02083040
- Inchi: 1S/C9H16F3NO/c10-9(11,12)8(14)7-13-5-3-1-2-4-6-13/h8,14H,1-7H2
- InChI Key: KBCJDNINKHXTSD-UHFFFAOYSA-N
- SMILES: FC(C(CN1CCCCCC1)O)(F)F
Computed Properties
- Exact Mass: 211.11839862Da
- Monoisotopic Mass: 211.11839862Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Melting Point: LMS°
3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A209941-100mg |
3-(1-Azepanyl)-1,1,1-trifluoro-2-propanol |
672952-07-7 | 100mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A209941-500mg |
3-(1-Azepanyl)-1,1,1-trifluoro-2-propanol |
672952-07-7 | 500mg |
$ 410.00 | 2022-06-08 | ||
| TRC | A209941-1g |
3-(1-Azepanyl)-1,1,1-trifluoro-2-propanol |
672952-07-7 | 1g |
$ 635.00 | 2022-06-08 | ||
| Chemenu | CM300375-1g |
3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol |
672952-07-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM300375-5g |
3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol |
672952-07-7 | 95% | 5g |
$*** | 2023-05-29 | |
| Apollo Scientific | PC28124-1g |
3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol |
672952-07-7 | 95% | 1g |
£616.00 | 2025-02-21 | |
| abcr | AB256825-1 g |
3-(1-Azepanyl)-1,1,1-trifluoro-2-propanol, 95%; . |
672952-07-7 | 95% | 1 g |
€769.30 | 2023-07-20 | |
| Key Organics Ltd | 6P-097-1MG |
3-(1-azepanyl)-1,1,1-trifluoro-2-propanol |
672952-07-7 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 6P-097-5MG |
3-(1-azepanyl)-1,1,1-trifluoro-2-propanol |
672952-07-7 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 6P-097-10MG |
3-(1-azepanyl)-1,1,1-trifluoro-2-propanol |
672952-07-7 | >95% | 10mg |
£63.00 | 2025-02-08 |
3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol Suppliers
3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol
Introduction to 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol (CAS No: 672952-07-7)
3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated compound featuring a unique structural motif that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 672952-07-7, represents a sophisticated blend of azepane and trifluoromethyl-substituted alcohol functionalities. The presence of the azepan-1-yl moiety contributes to its potential as a bioisostere, offering a structural scaffold that may mimic the biological activity of other heterocyclic compounds while introducing specific pharmacophoric elements. The trifluoropropan-2-ol portion enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design and development.
The significance of this compound lies in its potential applications across multiple domains of chemical biology. The azepan ring, a seven-membered saturated heterocycle, is known for its favorable pharmacokinetic properties and has been incorporated into numerous bioactive molecules. Its stability under physiological conditions and ability to engage with biological targets make it a valuable component in medicinal chemistry. Concurrently, the trifluoromethyl group appended to the propanol backbone is a well-documented pharmacophore that influences metabolic pathways and binding affinity. This combination in 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol suggests a molecule with enhanced bioavailability and prolonged half-life, which are critical factors in drug efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such compounds with biological targets with remarkable accuracy. Studies have demonstrated that the azepan ring can effectively occupy hydrophobic pockets in proteins, while the trifluoropropanol moiety can modulate hydrogen bonding networks. This dual functionality has been exploited in the design of novel inhibitors targeting enzyme-catalyzed reactions relevant to metabolic diseases. For instance, preliminary computational studies suggest that derivatives of 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol may exhibit inhibitory activity against key enzymes involved in glycolysis and lipogenesis, offering therapeutic potential for metabolic disorders.
The synthesis of this compound involves multi-step organic transformations that highlight the intersection of traditional synthetic methodologies with modern fluorination techniques. The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery due to their ability to alter electronic properties and metabolic stability. The synthesis of the trifluoropropyl alcohol segment requires careful control over reaction conditions to ensure high yield and purity. Techniques such as nucleophilic substitution followed by reduction have been employed to introduce the trifluoromethyl group efficiently. The subsequent coupling with the azepan ring via transition-metal-catalyzed reactions or direct condensation strategies further exemplifies the synthetic ingenuity applied in constructing complex molecular architectures.
In vitro pharmacological profiling has begun to elucidate the potential biological activities of 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol. Initial assays have shown promising results in modulating signaling pathways associated with inflammation and neurodegeneration. The azepan moiety, known for its structural flexibility, may interact with intracellular receptors or ion channels, while the hydroxyl group provides a site for further derivatization to enhance binding affinity or solubility. Comparative studies with structurally related compounds have revealed that modifications at the trifluoropropyl position significantly influence potency and selectivity. These findings underscore the importance of fine-tuning molecular structure to optimize pharmacological outcomes.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug candidates has been associated with improved pharmacokinetic profiles, including enhanced bioavailability and resistance to metabolic degradation. The trifluoromethyl group, in particular, has been extensively studied for its ability to increase binding affinity through hydrophobic interactions and electronic effects. In the context of 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol, these properties are expected to contribute to its stability in biological systems and its potential as a lead compound for further optimization.
Future directions in research may explore derivatization strategies to expand the chemical space encompassed by this scaffold. Functionalization at various positions on both the azepan ring and the trifluoropropyl alcohol segment could yield novel analogs with tailored biological activities. Techniques such as combinatorial chemistry and high-throughput screening may accelerate the identification of biologically active derivatives. Additionally, advances in green chemistry principles could inform sustainable synthetic routes for large-scale production.
The integration of machine learning models into drug discovery workflows has revolutionized how researchers identify promising candidates from vast chemical libraries. Predictive models trained on experimental data can now anticipate biological activity based on molecular structure alone. These tools have been instrumental in prioritizing compounds like 3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol for further investigation based on their predicted interaction profiles with disease-relevant targets. Such computational approaches not only save time but also enable hypothesis-driven design rather than relying solely on empirical screening.
The broader implications of this research extend beyond individual compounds to contribute towards understanding fundamental principles governing molecular recognition in biology. By studying how structural features like those present in 3-(azepan-1-y l)-1 , 1 , 1 - trif luoro pro pan - 2 - ol influence biological activity , researchers can gain insights into ligand-receptor interactions at a molecular level . These insights are crucial for developing next-generation therapeutics that are more effective , selective , and better tolerated by patients . p >
672952-07-7 (3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol) Related Products
- 1480444-30-1(3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol)
- 380609-34-7(1,1,1-trifluoro-3-(propylamino)propan-2-ol)
- 66601-41-0(2-Propanol, 1,1',1''-nitrilotris[3,3,3-trifluoro-)
- 446276-15-9(3-cyclohexyl(methyl)amino-1,1,1-trifluoropropan-2-ol)
- 603105-97-1((2S)-3-(Dimethylamino)-1,1,1-trifluoropropan-2-ol)
- 404-07-9(3-bis(2-hydroxyethyl)amino-1,1,1-trifluoropropan-2-ol)
- 603105-96-0(2-Propanol, 3-(ethylamino)-1,1,1-trifluoro-, (2S)-)
- 603105-98-2(2-Propanol, 3-[bis(1-methylethyl)amino]-1,1,1-trifluoro-, (2S)-)
- 959045-77-3(1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol)
- 1341934-77-7(3-(dimethylamino)-1,1,1-trifluoropropan-2-ol)